molecular formula C18H20N2O2 B5692519 N-[4-(butyrylamino)phenyl]-4-methylbenzamide

N-[4-(butyrylamino)phenyl]-4-methylbenzamide

Numéro de catalogue B5692519
Poids moléculaire: 296.4 g/mol
Clé InChI: ULNRTGWFDHSYFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(butyrylamino)phenyl]-4-methylbenzamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cognitive disorders.

Mécanisme D'action

N-[4-(butyrylamino)phenyl]-4-methylbenzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in the regulation of synaptic plasticity, which is important for learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to increase synaptic plasticity and improve cognitive function in animal models. It also has neuroprotective effects and has been shown to reduce neuroinflammation and oxidative stress in the brain. This compound has a favorable pharmacokinetic profile, with good brain penetrance and a long half-life, which makes it a promising candidate for clinical development.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(butyrylamino)phenyl]-4-methylbenzamide has several advantages for lab experiments, including its selectivity for PDE4D and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively low potency and the need for high doses to achieve therapeutic effects in animal models.

Orientations Futures

There are several future directions for the development of N-[4-(butyrylamino)phenyl]-4-methylbenzamide. One potential avenue is the optimization of the synthesis method to improve yield and purity. Another direction is the development of more potent analogs of this compound that can achieve therapeutic effects at lower doses. Clinical trials are also needed to evaluate the safety and efficacy of this compound in humans, which could lead to its approval as a treatment for cognitive disorders. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on different brain regions and cell types.

Méthodes De Synthèse

N-[4-(butyrylamino)phenyl]-4-methylbenzamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenylbutyric acid to form the amide intermediate, which is further reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to yield the final product.

Applications De Recherche Scientifique

N-[4-(butyrylamino)phenyl]-4-methylbenzamide has been shown to improve cognitive function in preclinical studies, specifically in animal models of Alzheimer's disease and Fragile X syndrome. It has also demonstrated potential for the treatment of other cognitive disorders such as schizophrenia, depression, and autism spectrum disorders.

Propriétés

IUPAC Name

N-[4-(butanoylamino)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-4-17(21)19-15-9-11-16(12-10-15)20-18(22)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNRTGWFDHSYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.